molecular formula C17H23N3O2 B2396464 N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-74-2

N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2396464
CAS RN: 852368-74-2
M. Wt: 301.39
InChI Key: QRHBUWNRRJRRBN-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as 2-(2-methyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-oxoacetamide, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In drug discovery, N-(this compound(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide has been used as a scaffold for the development of new drugs. In neuroscience, this compound has been studied for its potential as a fluorescent probe for the detection of neurotransmitters.

Mechanism of Action

The mechanism of action of N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and neurotransmitter release.
Biochemical and Physiological Effects:
N-(this compound(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain proteins involved in cancer cell growth. In the nervous system, N-(this compound(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide in lab experiments is its potential as a fluorescent probe for the detection of neurotransmitters. Another advantage is its potential as a scaffold for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

For research on N-(N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide(diethylamino)ethyl)-N-(this compound(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide(N-(this compound(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamidemethyl-1H-indol-3-yl)-N-(this compound(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamideoxoacetamide include further studies on its mechanism of action, its potential applications in cancer therapy and drug discovery, and its potential as a fluorescent probe for the detection of neurotransmitters. Additionally, further research is needed to determine the toxicity of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(diethylamino)ethyl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide(N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indol-3-yl)-N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideoxoacetamide involves the reaction of N-(2-(diethylamino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamidemethyl-1H-indole-3-carboxylic acid with diethylamine and ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-20(5-2)11-10-18-17(22)16(21)15-12(3)19-14-9-7-6-8-13(14)15/h6-9,19H,4-5,10-11H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHBUWNRRJRRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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